molecular formula C6H2Br2F2S B12850951 2,5-Dibromo-3,6-difluorothiophenol CAS No. 1263376-36-8

2,5-Dibromo-3,6-difluorothiophenol

Cat. No.: B12850951
CAS No.: 1263376-36-8
M. Wt: 303.95 g/mol
InChI Key: NDXSEWXEFRGQBL-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluorothiophenol is an organosulfur compound with the molecular formula C6H2Br2F2S It is characterized by the presence of bromine and fluorine atoms attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,6-difluorothiophenol typically involves halogenation reactions. One common method is the bromination of 3,6-difluorothiophenol using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-difluorothiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophenol group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted thiophenols.

    Oxidation: Production of sulfonic acids or sulfoxides.

    Reduction: Formation of dehalogenated thiophenols or modified thiophenol derivatives.

Scientific Research Applications

2,5-Dibromo-3,6-difluorothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conducting polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorothiophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-fluorophenol
  • 2,4-Dibromo-3,6-difluorothiophenol
  • 3,5-Dibromo-2-fluorophenylboronic acid

Uniqueness

2,5-Dibromo-3,6-difluorothiophenol is unique due to the specific arrangement of bromine and fluorine atoms on the thiophenol ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.

Properties

CAS No.

1263376-36-8

Molecular Formula

C6H2Br2F2S

Molecular Weight

303.95 g/mol

IUPAC Name

2,5-dibromo-3,6-difluorobenzenethiol

InChI

InChI=1S/C6H2Br2F2S/c7-2-1-3(9)4(8)6(11)5(2)10/h1,11H

InChI Key

NDXSEWXEFRGQBL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)S)Br)F

Origin of Product

United States

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